Liarozole hydrochloride
Overview
Description
Liarozole is a retinoic acid metabolism-blocking drug and an aromatase inhibitor . It belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular formula of Liarozole is C17H13ClN4 and it has an average mass of 308.765 Da . The structure involves a benzene ring fused to an imidazole ring .Physical And Chemical Properties Analysis
Liarozole has a molecular weight of 308.77 and it’s a solid compound. It’s soluble in DMSO up to 90 mg/mL .Scientific Research Applications
Dermatological Applications
- Psoriasis Treatment : Liarozole has been effective in reducing cutaneous inflammation, epidermal proliferation, and promoting differentiation in psoriasis. It demonstrated a significant decrease in the extent of body involvement and improved markers for epidermal health comparable to normal skin after 2 months of treatment (van Pelt et al., 1998).
- Ichthyosis Management : In a study with male ichthyosis patients, oral liarozole treatment for 12 weeks showed marked reduction in the severity of skin lesions. It was suggested that the immunohistochemical changes indicate a retinoid mechanism of action (Lucker et al., 1997).
Oncological Applications
- Breast Cancer Research : Liarozole has shown potential in inhibiting cell growth and retinoic acid metabolism in MCF-7 human breast cancer cells, thereby enhancing the antiproliferative effects of retinoic acid (Wouters et al., 1992).
- Prostate Cancer Treatment : In early clinical studies, liarozole showed promise in patients with progressive prostate cancer, resulting in a reduction in prostate-specific antigen levels and improved symptoms in some patients (Denis et al., 1998).
Endocrinological Research
- Impact on Leiomyoma Fibrosis : Liarozole has been found to inhibit leiomyoma cell proliferation and extracellular matrix gene expression in leiomyoma cells, indicating its potential as a therapeutic drug for human leiomyomas (Gilden et al., 2010).
Additional Applications
- Palmoplantar Pustular Psoriasis : A study on palmoplantar pustular psoriasis (PPP) demonstrated that liarozole could be an effective treatment option. It acts as a retinoid-mimetic drug, elevating plasma and cutaneous levels of retinoic acid (Bhushan et al., 2001).
- Retinoid-Mimetic Effects : Liarozole exhibits retinoid-mimetic effects in vivo, enhancing plasma levels of retinoic acid and showing antikeratinizing activity, suggesting its potential use in dermatological conditions (Van Wauwe et al., 1992).
Safety and Hazards
When handling Liarozole, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental ingestion or contact, immediate medical attention is advised .
Future Directions
The development of drugs based on imidazole and benzimidazole bioisosteres, such as Liarozole, is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
properties
IUPAC Name |
6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4.ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;/h1-11,17H,(H,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSZCHORPMQCBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
115575-11-6 (Parent) | |
Record name | Liarozole hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046817 | |
Record name | Liarozole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
145858-50-0 | |
Record name | Liarozole hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Liarozole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIAROZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29T7S2IB97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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